N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide
Description
N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide is a piperidine-based dicarboxamide derivative characterized by its dual aromatic substituents: a 3-chloro-4-methoxyphenyl group at the N4 position and a thiophen-2-ylmethyl moiety at the N1 position.
Properties
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-26-17-5-4-14(11-16(17)20)22-18(24)13-6-8-23(9-7-13)19(25)21-12-15-3-2-10-27-15/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLJYQCYWWNYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison of Piperidine-1,4-Dicarboxamide Derivatives
Structural and Electronic Differences
- N1 Substituents : The target compound’s thiophene group introduces sulfur-mediated hydrophobic interactions, distinct from the pyridine (8a, ) or pyrazole (ZINC96007907, ) groups in analogs. Thiophene’s electron-rich aromatic system may enhance π-π stacking compared to benzo[d][1,3]dioxole ().
- This contrasts with simpler substituents like 4-fluorophenyl in benzo[d]thiazole derivatives ().
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